molecular formula C7H8Cl2N2 B14709520 4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole CAS No. 22825-24-7

4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B14709520
CAS No.: 22825-24-7
M. Wt: 191.05 g/mol
InChI Key: LWZUYJGMLGQDSP-UHFFFAOYSA-N
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Description

4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 1,2-dichloroethenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 1,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of the dichloroethenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

22825-24-7

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4-(1,2-dichloroethenyl)-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C7H8Cl2N2/c1-4-7(6(9)3-8)5(2)11-10-4/h3H,1-2H3,(H,10,11)

InChI Key

LWZUYJGMLGQDSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C(=CCl)Cl

Origin of Product

United States

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